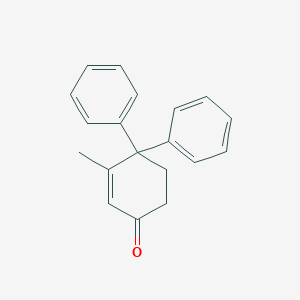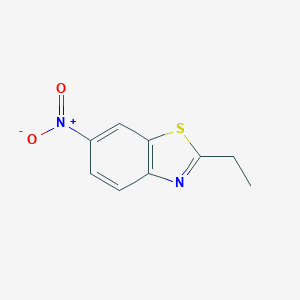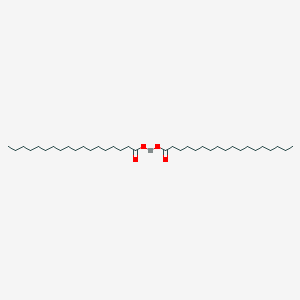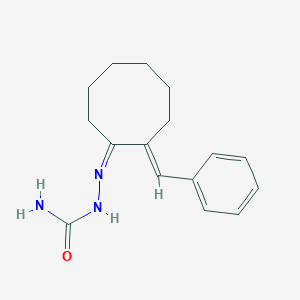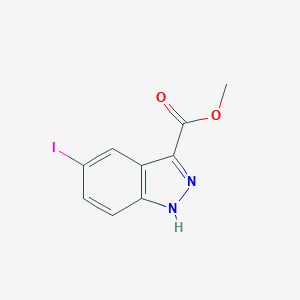
Methyl 5-iodo-1H-indazole-3-carboxylate
Descripción general
Descripción
Methyl 5-iodo-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The indazole moiety is a core structure in many pharmacologically active compounds and is of significant interest in medicinal chemistry due to its diverse biological activities.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. One such method involves the intramolecular aliphatic diazonium coupling of o-aminophenylacetic acid to form the methyl ester of 1H-indazole-3-carboxylic acid, as described in the formation of 3-Methylcarboxy-1H-indazole . Another approach for synthesizing indazole derivatives is the nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene, leading to compounds like methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be characterized using techniques such as single-crystal x-ray diffraction. For instance, the methyl ester of 1H-indazole-3-carboxylic acid was found to crystallize as hydrogen-bonded trimers with a pseudo-threefold axis, indicating the presence of intermolecular interactions that may influence the compound's properties .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including acetylation, heterocyclization, and nucleophilic substitution. The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related compound, leads to the formation of acetylated products with specific regioselectivity . Heterocyclization reactions are employed to synthesize novel oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid . Nucleophilic substitution reactions are also used to modify the indazole core, as seen in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be studied using various spectroscopic methods, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . These techniques provide insights into the purity, structural, and conformational characteristics of the compounds. For example, the acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were thoroughly characterized to understand their spectroscopic and structural features .
Aplicaciones Científicas De Investigación
Indazole Derivatives and Therapeutic Applications
Indazole derivatives, including Methyl 5-iodo-1H-indazole-3-carboxylate, have been extensively studied due to their diverse biological activities. These compounds are known for their promising anticancer and anti-inflammatory properties. The indazole scaffold serves as a fundamental structure for developing novel therapeutic agents, with applications extending to disorders involving protein kinases and neurodegeneration. The detailed examination of patents from 2013-2017 reveals the pharmacological significance of indazole derivatives, highlighting their potential in therapeutic advancements (Denya, Malan, & Joubert, 2018).
Transition-Metal-Catalyzed Synthesis of Indazoles
The synthesis of functionalized indazole derivatives via transition-metal-catalyzed C–H activation/annulation sequence is a notable area of research. This method offers a one-step approach to creating indazoles with improved medicinal properties, functional flexibility, and structural complexity. Such synthetic strategies provide practical guidance for researchers interested in the synthesis of target indazoles, showcasing the versatility of indazole compounds in organic chemistry and potential drug development (Shiri, Roosta, Dehaen, & Amani, 2022).
Environmental and Biological Implications of Halogenated Indazoles
Research into the environmental presence and biological effects of halogenated indazoles, such as those derived from indigo dyes, sheds light on the anthropogenic sources of these compounds. The study of halogenated carbazoles, closely related to indazoles, in environmental samples reveals their persistence and potential toxicological effects. This research underscores the need for understanding the environmental impact and biological interactions of indazole derivatives, including Methyl 5-iodo-1H-indazole-3-carboxylate (Parette, McCrindle, McMahon, et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-iodo-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHIBWHDCGFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506974 | |
| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-1H-indazole-3-carboxylate | |
CAS RN |
1079-47-6 | |
| Record name | 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)

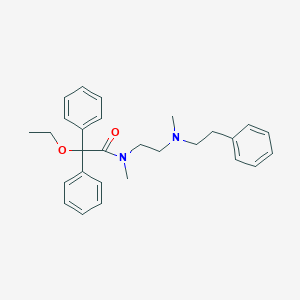
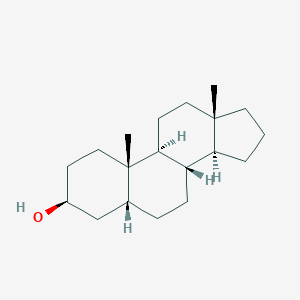
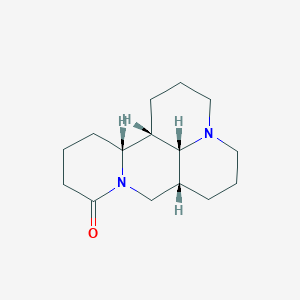
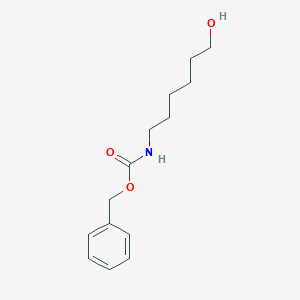
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
